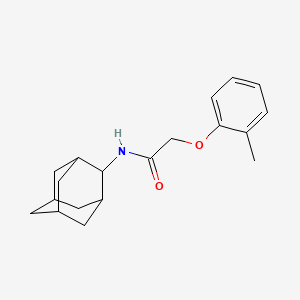![molecular formula C14H15NOS B5880125 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is a chemical compound that has shown promising results in scientific research. This compound is known for its unique structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in the production of nitric oxide. It has also been found to reduce the expression of genes involved in the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to study its effects in a more targeted manner.
Conclusion:
In conclusion, 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is a promising chemical compound that has shown potential in various fields of research. Its unique structure and potential applications make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one involves the reaction of 2,3-dihydroindole-2-thione with 2,2,6-trimethyl-1,3-cyclohexanedione in the presence of a catalyst. This reaction results in the formation of 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been studied for its potential applications in various fields of research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
2,2,6-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-8-5-4-6-9-11(8)15-12-10(16)7-14(2,3)17-13(9)12/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUVWSAHCAVDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CC(S3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)
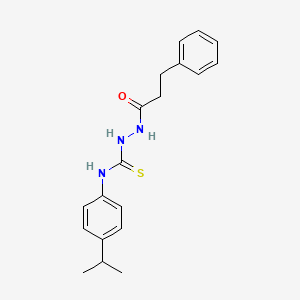
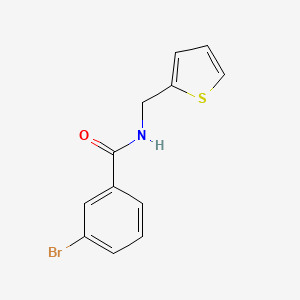
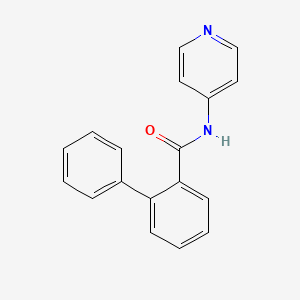
![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)

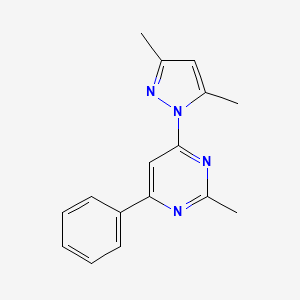
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)


![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)
